Protonation Equilibrium Constant (pK(BH+))
In a direct head-to-head study, Moreira et al. [1] determined the protonation constants (pK(BH+)) of four para-substituted N-methylbenzenesulfonamides (X-MBS) in aqueous sulfuric acid at 25 °C by UV-vis spectroscopy. The 4-Cl derivative (target compound) exhibits a pK(BH+) of −5.2 ± 0.3, which is 1.0 unit more acidic than the 4-Me analog (−4.2 ± 0.2) and 1.7 units more acidic than the 4-MeO analog (−3.5 ± 0.2). The 4-NO₂ derivative (−6.0 ± 0.3) is 0.8 units more acidic than the 4-Cl compound. This systematic variation correlates with the σ⁺ substituent parameter and confirms that the initial protonation occurs at the sulfonyl oxygen, not the nitrogen [1].
| Evidence Dimension | Protonation equilibrium constant (pK(BH+)) of para-substituted N-methylbenzenesulfonamides (X-MBS) |
|---|---|
| Target Compound Data | pK(BH+) = −5.2 ± 0.3 (X = 4-Cl) |
| Comparator Or Baseline | 4-MeO-MBS: pK(BH+) = −3.5 ± 0.2; 4-Me-MBS: pK(BH+) = −4.2 ± 0.2; 4-NO₂-MBS: pK(BH+) = −6.0 ± 0.3 |
| Quantified Difference | ΔpK = −1.0 (vs. 4-Me); ΔpK = −1.7 (vs. 4-MeO); ΔpK = +0.8 (vs. 4-NO₂). The 4-Cl compound occupies an intermediate acidity position between electron-donating and strongly electron-withdrawing substituents. |
| Conditions | Aqueous H₂SO₄, 25 °C, UV-vis spectroscopic determination; Hammett analysis using σ⁺ parameters |
Why This Matters
The pK(BH+) value governs the protonation state of the sulfonamide group under acidic conditions, which is critical for applications in acid-catalyzed reactions, carbonic anhydrase inhibition assays (where sulfonamide anion is the active zinc-binding species), and any pH-dependent experimental protocol—selecting the wrong 4-substituent can shift the effective protonation window by over 1.5 pH units.
- [1] Moreira, J.A., Costa, A.M.R., García-Río, L. & Pessêgo, M. (2011) 'Equilibrium constants and protonation site for N-methylbenzenesulfonamides', Beilstein Journal of Organic Chemistry, 7, pp. 1732–1738. doi: 10.3762/bjoc.7.203. PMID: 22238552. View Source
